molecular formula C9H10F3NS B046107 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine CAS No. 1005489-34-8

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine

Cat. No. B046107
M. Wt: 221.24 g/mol
InChI Key: NGPCQVZAFDWNQL-UHFFFAOYSA-N
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Patent
US08318946B2

Procedure details

To a dry 50 mL round bottom flask equipped with magnetic stirrer, nitrogen inlet, thermometer, and reflux condenser was charged 0.35 g (0.00132 moles) of 5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid, 0.17 g (0.00264 moles) of copper powder and 10 mL of DowTherm A. The reaction was heated at 240° C. for 1 hour, then cooled to room temperature. The reaction mixture was extracted with 3 aliquots of 50 mL of ethyl acetate, and washed with 50 mL of water and 50 mL of saturated aqueous sodium chloride solution. The organic extract was dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product thus obtained was chromatographed on silica gel with a gradient of 100% hexane to 50% ethyl acetate, 50% hexane. The pure fractions were combined, and concentrated under vacuum on a rotary evaporator to afford 0.13 g of the title compound as a pale yellow oil. 1H NMR (CDCl3): δ 1.62 (d, 3H), 1.94 (s, 3H), 3.93 (q, 1H), 7.68 (d, 1H), 7.90 (d, 1H), and 8.66 (s, 1H).
Name
5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]([C:5]1[CH:6]=[N:7][C:8]([C:14]([F:17])([F:16])[F:15])=[C:9]([CH:13]=1)C(O)=O)[CH3:4]>[Cu].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH3:1][S:2][CH:3]([C:5]1[CH:13]=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[N:7][CH:6]=1)[CH3:4] |f:2.3|

Inputs

Step One
Name
5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid
Quantity
0.35 g
Type
reactant
Smiles
CSC(C)C=1C=NC(=C(C(=O)O)C1)C(F)(F)F
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 50 mL round bottom flask equipped with magnetic stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 3 aliquots of 50 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 50 mL of water and 50 mL of saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with a gradient of 100% hexane to 50% ethyl acetate, 50% hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CSC(C)C=1C=CC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.